molecular formula C5H11ClN2O2 B14002396 Tetrahydrofuran-3-carbohydrazide hydrochloride

Tetrahydrofuran-3-carbohydrazide hydrochloride

Cat. No.: B14002396
M. Wt: 166.60 g/mol
InChI Key: GQBKEFZBBROXII-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbohydrazide hydrochloride is a chemical compound that belongs to the class of carbohydrazides It is derived from tetrahydrofuran, a heterocyclic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-3-carbohydrazide hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine hydrate under acidic conditions to form tetrahydrofuran-3-carbohydrazide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Tetrahydrofuran-3-carbohydrazide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-carboxylic acid: A precursor in the synthesis of tetrahydrofuran-3-carbohydrazide hydrochloride.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

    Furan derivatives: Compounds containing the furan ring structure.

Uniqueness

This compound is unique due to its specific combination of the tetrahydrofuran ring and carbohydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

oxolane-3-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-7-5(8)4-1-2-9-3-4;/h4H,1-3,6H2,(H,7,8);1H

InChI Key

GQBKEFZBBROXII-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)NN.Cl

Origin of Product

United States

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